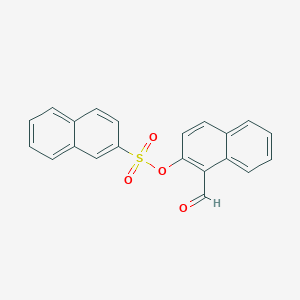

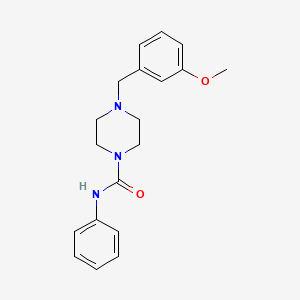

![molecular formula C17H13ClN6O B4620868 6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

説明

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves reactions such as the condensation of 2-chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to form 6-aryl-2,3-dihydro-6aH-imidazo[1.2-a]pyrido[1,2-c][1,3,5]triazin derivatives. These compounds provide a route to new cyanines through further reactions with malononitrile (Saczewski, Gdaniec, & Ośmiałowski, 1987).

Molecular Structure Analysis

The molecular structure of related compounds, like 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and single-crystal X-ray diffraction. These studies reveal the conformation and electrostatic potential of the molecules, providing insights into their physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives have been explored for their reactivity and potential as antiviral and antimycobacterial agents. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines exhibit antirhinovirus activity through a series of chemical modifications aimed at enhancing their efficacy (Hamdouchi et al., 1999).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are crucial for understanding their stability and solubility. These properties are influenced by the molecular structure and substituents present in the compound. Analysis of crystal structures, as in the case of 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,6]triazin-3-one, helps in understanding the molecular conformation and potential intermolecular interactions (Kapoor et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity, potential for functionalization, and interactions with biological targets, are of significant interest. These compounds exhibit a range of activities, from antimycobacterial to antiviral, depending on their chemical structure and the presence of functional groups. Studies on the synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides highlight their selectivity and potency against specific biological targets (Ramachandran et al., 2013).

科学的研究の応用

Synthesis and Characterization

This compound is part of a class of chemicals that have been explored for their utility in creating novel structures with potential pharmacological activities. The synthesis and characterization of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine selenoesters demonstrate the versatility of these compounds in producing derivatives under mild conditions. These derivatives have shown promise in various applications, including chemical detoxification processes, highlighting the compound's relevance in scientific research related to environmental safety and potential therapeutic uses (Sharma et al., 2018).

Mechanistic Insights and Structure-Activity Relationship

The compound and its analogs have been central to studies aiming to understand the mechanisms of action against certain biological targets, such as Mycobacterium tuberculosis. For example, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, a closely related class, have shown exceptional in vitro activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis. This research has been instrumental in opening new directions for the development of antitubercular agents, emphasizing the importance of structural modifications to enhance biological activity and pharmacokinetic properties (Wu et al., 2016).

Application in Material Science

The compound's derivatives have found applications beyond biomedical research, extending into material science. For instance, the synthesis and application of fused imidazole heterocyclic selenoesters for the chemical detoxification of HgCl2 suggest the potential of these compounds in environmental remediation. Such studies demonstrate the compound's utility in developing materials capable of mitigating heavy metal toxicity, thereby contributing to environmental protection efforts (Sharma et al., 2018).

Advanced Synthetic Techniques

Research has also focused on developing advanced synthetic techniques to create these compounds efficiently. The palladium-catalyzed aminocarbonylation of 2-phenylimidazo[1,2-a]pyridines using chloroform as a carbon monoxide source represents a novel approach to synthesizing imidazo[1,2-a]pyridine-3-carboxamides. This method is not only simple and efficient but also demonstrates the compound's adaptability to various substrates, showcasing its potential in the functionalization of a wide range of N-heterocycles of medicinal interest (Sofi et al., 2020).

特性

IUPAC Name |

6-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6O/c18-13-3-6-16-22-15(9-23(16)8-13)17(25)21-14-4-1-12(2-5-14)7-24-11-19-10-20-24/h1-6,8-11H,7H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDKAPWRLOYKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)

![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)

![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)